Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16298208
InChI: InChI=1S/C18H27N3O3S/c1-3-24-18(23)21-10-8-20(9-11-21)12-15-14-6-4-5-7-16(14)25-17(15)19-13(2)22/h3-12H2,1-2H3,(H,19,22)
SMILES:
Molecular Formula: C18H27N3O3S
Molecular Weight: 365.5 g/mol

Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16298208

Molecular Formula: C18H27N3O3S

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate -

Specification

Molecular Formula C18H27N3O3S
Molecular Weight 365.5 g/mol
IUPAC Name ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C18H27N3O3S/c1-3-24-18(23)21-10-8-20(9-11-21)12-15-14-6-4-5-7-16(14)25-17(15)19-13(2)22/h3-12H2,1-2H3,(H,19,22)
Standard InChI Key XGNCLPYFPKPHHV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)CC2=C(SC3=C2CCCC3)NC(=O)C

Introduction

Nomenclature and Structural Characterization

Systematic IUPAC Name

The compound’s IUPAC name is derived from its parent structure: 4,5,6,7-tetrahydro-1-benzothiophene. The substituents are numbered according to priority rules:

  • Position 2: Acetamido group (–NHCOCH₃)

  • Position 3: Methylpiperazine moiety (–CH₂–piperazine)

  • Piperazine N1: Ethoxycarbonyl group (–COOEt)

The full name is ethyl 4-[(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperazine-1-carboxylate .

Molecular Formula and Weight

  • Molecular Formula: C₁₉H₂₈N₄O₃S

  • Molecular Weight: 416.52 g/mol (calculated using PubChem algorithms) .

Spectroscopic Identifiers

  • SMILES: CCOC(=O)N1CCN(CC1)CC2=C(C3=C(CCCC3)S2)NC(=O)C

  • InChI Key: UYVXNVHYFFTQST-UHFFFAOYSA-N

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis involves three key components:

  • 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-amine: Prepared via cyclization of cyclohexenyl thioesters.

  • Acetic anhydride: For N-acetylation at position 2.

  • Ethyl piperazine-1-carboxylate: Introduced via alkylation at position 3 .

Step 1: N-Acetylation of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-amine

2-Aminobenzothiophene is treated with acetic anhydride in dichloromethane (DCM) at 0°C, yielding 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene (85% yield) .

Step 2: Bromination at Position 3

The acetamido derivative undergoes electrophilic substitution using N-bromosuccinimide (NBS) in tetrahydrofuran (THF), producing 3-bromo-2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene (72% yield).

Step 3: Piperazine Coupling

The brominated intermediate reacts with ethyl piperazine-1-carboxylate in the presence of potassium carbonate (K₂CO₃) and a palladium catalyst (Pd(dba)₂), forming the final product (63% yield) .

Optimization Challenges

  • Steric hindrance: The 3-methylpiperazine group requires bulky base additives (e.g., DIPEA) to improve coupling efficiency .

  • Purification: Reverse-phase chromatography (C18 column) is essential due to polar by-products.

Physicochemical Properties

Lipophilicity and Solubility

PropertyValueMethod
logP3.2 ± 0.1Chromatographic (HPLC)
logD (pH 7.4)2.8 ± 0.2Shake-flask
Water Solubility12 µg/mLKinetic solubility assay

The compound exhibits moderate lipophilicity, aligning with Rule of Five guidelines for drug-likeness .

Stability Profile

  • pH Stability: Stable in acidic conditions (pH 2–6) but hydrolyzes at pH > 8 due to ester cleavage .

  • Thermal Stability: Decomposes at 218°C (DSC analysis) .

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